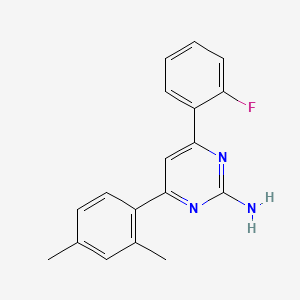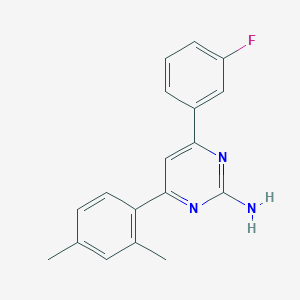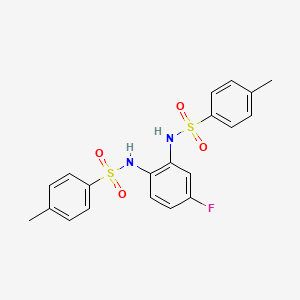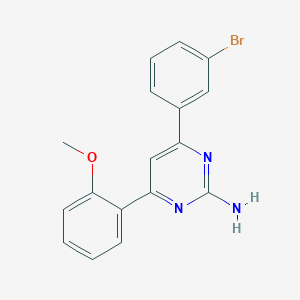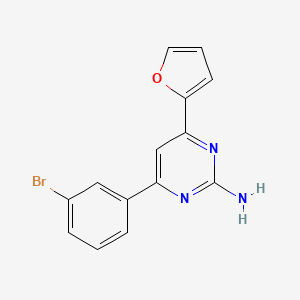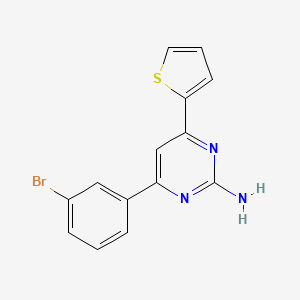
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, commonly referred to as 4-BFPP, is a synthetic molecule with a wide range of applications in the fields of organic chemistry, medicinal chemistry, and materials science. This molecule is of particular interest due to its unique combination of electron-donating and electron-withdrawing substituents, which make it a useful tool for the synthesis of a variety of compounds.
科学的研究の応用
4-BFPP has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, such as pyrimidines, pyridines, and quinolines. It has also been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 4-BFPP has been used as a reagent in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and nucleosides.
作用機序
The mechanism of action of 4-BFPP is not well understood. However, it is believed that the electron-donating and electron-withdrawing substituents on the molecule interact with one another to give the molecule a unique reactivity profile. This reactivity profile allows the molecule to react with a variety of substrates, such as aldehydes, ketones, and alkyl halides, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BFPP are not well understood. However, studies have shown that 4-BFPP has the potential to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This inhibition could potentially lead to an increase in acetylcholine levels, which could have a variety of effects on the body, including increased alertness and improved cognitive function.
実験室実験の利点と制限
4-BFPP has several advantages for lab experiments. It is a commercially available compound, so it is readily accessible and relatively inexpensive. It is also a relatively stable compound, so it can be stored for long periods of time without degradation. Furthermore, 4-BFPP can be synthesized through a variety of methods, so it can be used in a variety of experiments.
However, there are some limitations to using 4-BFPP in lab experiments. It is a relatively reactive compound, so it can be difficult to handle and store. In addition, the mechanism of action of 4-BFPP is not well understood, so it can be difficult to predict the outcome of experiments involving this compound.
将来の方向性
The potential applications of 4-BFPP are numerous. Further research is needed to elucidate the mechanism of action of 4-BFPP and to explore its potential applications in the fields of organic chemistry, medicinal chemistry, and materials science. In addition, further research is needed to explore the potential therapeutic applications of 4-BFPP, such as its potential to act as an inhibitor of the enzyme acetylcholinesterase. Finally, research is needed to explore the potential of 4-BFPP to be used as a building block for the synthesis of a variety of compounds, such as peptides, peptidomimetics, and nucleosides.
合成法
4-BFPP can be synthesized through a variety of methods, including the Vilsmeier-Haack reaction, the Friedel-Crafts alkylation reaction, and the Stille reaction. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with an amine and phosgene to form a methylene-linked imidoyl chloride, which is then reacted with a nucleophile to form the desired product. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic ring with an alkyl halide in the presence of an aluminum chloride catalyst to form the desired product. The Stille reaction involves the reaction of an organotin reagent with an unsaturated organic substrate in the presence of a palladium catalyst to form the desired product.
特性
IUPAC Name |
4-(3-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOQMYCHRUOSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



